Jasminoside N

Description

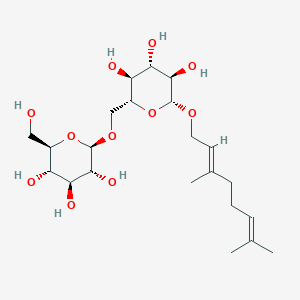

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H38O11 |

|---|---|

Molecular Weight |

478.5 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C22H38O11/c1-11(2)5-4-6-12(3)7-8-30-21-19(28)18(27)16(25)14(33-21)10-31-22-20(29)17(26)15(24)13(9-23)32-22/h5,7,13-29H,4,6,8-10H2,1-3H3/b12-7+/t13-,14-,15-,16-,17+,18+,19-,20-,21-,22-/m1/s1 |

InChI Key |

GOGLDSNWBWSTJG-KTSRQYQESA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C)C |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Purification of Jasminoside N

Extraction Techniques from Plant Matrices

The initial step in isolating jasminoside (B15262863) N involves its extraction from the raw plant material. The efficiency of this process is highly dependent on the chosen solvent and extraction technology.

Optimized Solvent Extraction Approaches

Traditional solvent extraction remains a fundamental technique for obtaining jasminoside N. The selection of an appropriate solvent system is critical to maximize the yield and purity of the extracted compound. Research has shown that hydroalcoholic solutions are particularly effective. For instance, a 60% ethanol (B145695) solution has been used to extract powdered dried fruit of Gardenia jasminoides under reflux conditions. jfda-online.com In another approach, a 51.3% ethanol/water mixture at 70.4°C for approximately 29 minutes has been identified as an optimal condition for extracting iridoids like geniposide (B1671433), a related compound, suggesting similar parameters could be effective for this compound. jfda-online.comncl.edu.tw

The choice of solvent directly impacts the types and quantities of co-extracted compounds. Following the initial extraction, a series of liquid-liquid partitioning steps are often employed. For example, a crude extract can be suspended in water and then sequentially partitioned with solvents of increasing polarity, such as cyclohexane, ethyl acetate (B1210297), and n-butanol. jfda-online.com This process helps to separate compounds based on their solubility, with iridoid glycosides like this compound typically concentrating in the more polar fractions, such as the ethyl acetate and n-butanol fractions. jfda-online.comresearchgate.net

| Extraction Parameter | Optimized Condition | Source |

| Solvent | 51.3% Ethanol/Water | jfda-online.comncl.edu.tw |

| Temperature | 70.4°C | jfda-online.comncl.edu.tw |

| Duration | 28.6 minutes | jfda-online.comncl.edu.tw |

| Partitioning Solvents | Cyclohexane, Ethyl Acetate, n-Butanol | jfda-online.com |

Modern Assisted Extraction Technologies

To enhance extraction efficiency and reduce processing time and solvent consumption, modern assisted extraction technologies have been developed. These methods utilize energy sources like ultrasound and microwaves to facilitate the release of target compounds from the plant matrix.

Ultrasound-Assisted Extraction (UAE) employs the energy of sound waves to create cavitation, which disrupts plant cell walls and enhances solvent penetration. ncl.edu.twmdpi.com This technique has been shown to be effective for extracting iridoids from Gardenia jasminoides. jfda-online.com Optimal conditions for UAE of geniposide have been reported as using water as a solvent with a solid-to-liquid ratio of 1:30 at 70°C for 30 minutes. jfda-online.comlawdata.com.tw The application of ultrasound can significantly shorten the extraction time and increase the yield of the target compounds. international-agrophysics.org

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant material, leading to a rapid increase in temperature and internal pressure within the plant cells. researchgate.netnih.gov This causes the cell walls to rupture and release their contents into the solvent. mdpi.com MAE is known for its high efficiency, reduced extraction times, and lower solvent consumption compared to conventional methods. researchgate.netmdpi.com While specific optimized MAE parameters for this compound are not extensively detailed, the technique is widely applied for the extraction of other iridoids from Gardenia jasminoides. jfda-online.comncl.edu.tw

| Technology | Principle | Advantages | Source |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls | Reduced time, increased yield | ncl.edu.twmdpi.com |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats solvent and ruptures cells | High efficiency, less solvent, shorter time | researchgate.netmdpi.com |

Chromatographic Separation Strategies

Following extraction, the crude extract containing this compound undergoes several stages of chromatographic separation to isolate the compound in a pure form.

Column Chromatography Techniques

Column chromatography is a cornerstone of natural product purification. taylorandfrancis.com For the separation of iridoid glycosides like this compound, various stationary phases are employed.

Silica (B1680970) gel is a commonly used adsorbent in normal-phase chromatography. taylorandfrancis.compharm.or.jp The separation is based on the polarity of the compounds. The crude extract is loaded onto the column, and a solvent system of increasing polarity is used for elution. For instance, a petroleum ether-ethyl acetate mixture has been used to fractionate a chloroform (B151607) extract of G. jasminoides on a silica gel column. jfda-online.com

Sephadex LH-20 , a modified dextran (B179266) gel, is another valuable stationary phase for the purification of polar compounds. pharm.or.jp It separates molecules based on a combination of size exclusion and adsorption. This technique is often used as a subsequent purification step after initial fractionation on silica gel to remove remaining impurities.

| Stationary Phase | Principle of Separation | Typical Eluents | Source |

| Silica Gel | Adsorption based on polarity | Gradients of non-polar to polar solvents (e.g., Petroleum Ether-Ethyl Acetate) | jfda-online.comtaylorandfrancis.com |

| Sephadex LH-20 | Size exclusion and adsorption | Polar solvents (e.g., Methanol) | pharm.or.jp |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of this compound. mdpi.com Preparative HPLC (prep-HPLC) is particularly important for obtaining high-purity compounds. lawdata.com.tw

Reversed-phase HPLC, often using a C18 column, is the most common mode for separating iridoid glycosides. jfda-online.com In this technique, a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, is used. jfda-online.commdpi.com The compounds are separated based on their hydrophobicity. For example, fractions obtained from column chromatography can be further purified by prep-HPLC with a methanol-water gradient to yield pure this compound. jfda-online.com The use of a two-dimensional prep-HPLC system with column-switching technology has also been reported for the efficient isolation of multiple iridoid glycosides from G. jasminoides. researchgate.net

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby eliminating issues of irreversible sample adsorption. tautobiotech.com This method is highly effective for the preparative separation of natural products. tautobiotech.comiosrjournals.org

In HSCCC, a two-phase solvent system is selected, and the separation occurs as the sample partitions between the stationary and mobile liquid phases. For the isolation of iridoids from Gardenia jasminoides, solvent systems such as ethyl acetate-n-butanol-water have been successfully employed. tautobiotech.com HSCCC has been effectively used to isolate various compounds, including geniposide and crocins, from G. jasminoides extracts, indicating its suitability for the purification of this compound as well. lawdata.com.twiosrjournals.org

| Technique | Principle | Key Advantage | Source |

| Preparative HPLC | High-resolution separation based on hydrophobicity (reversed-phase) | High purity of isolated compounds | jfda-online.comresearchgate.net |

| HSCCC | Liquid-liquid partitioning without a solid support | No irreversible adsorption, suitable for large-scale separation | tautobiotech.comiosrjournals.org |

Two-Dimensional Chromatographic Separations (e.g., Preparative HPLC)

The complexity of natural product extracts, such as those from Gardenia jasminoides Ellis, necessitates sophisticated separation techniques to isolate specific compounds like this compound. researchgate.net One-dimensional chromatographic methods often fall short in resolving the intricate mixture of constituents present in these extracts. nih.gov Two-dimensional high-performance liquid chromatography (2D-HPLC) offers a powerful solution by significantly enhancing peak capacity and resolution. mdpi.com

This technique involves the use of two independent or 'orthogonal' separation modes. mdpi.com A common approach for the separation of compounds from Gardenia jasminoides involves utilizing a reversed-phase C18 column in the first dimension and a hydrophilic interaction liquid chromatography (HILIC) column in the second dimension. researchgate.net This combination of separation mechanisms allows for a more effective resolution of complex mixtures. mdpi.comresearchgate.net

In a typical 2D-HPLC workflow, the effluent from the first dimension column is fractionated and subsequently injected onto the second dimension column. mdpi.com For the isolation of iridoid glycosides, including compounds structurally related to this compound, a two-dimensional preparative HPLC system with column-switching technology has been successfully employed. researchgate.net This method allows for the direct transfer of fractions from the first to the second dimension, ensuring high recovery rates of the target compounds. researchgate.net

Table 1: Example Parameters for a Two-Dimensional HPLC System

| Parameter | First Dimension | Second Dimension |

|---|---|---|

| Column | Reversed-Phase C18 | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Mobile Phase A | Acetonitrile | Acetonitrile |

| Mobile Phase B | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Gradient | Gradient elution from low to high organic phase concentration | Isocratic or gradient elution |

| Detection | UV/Vis or Diode Array Detector (DAD) | Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) |

This table presents a generalized example of a 2D-HPLC system. Specific parameters will vary depending on the specific application and the compounds being isolated.

Preparative HPLC is a crucial tool in the final purification stages, designed to isolate substantial quantities of a specific compound. aralyse.tech Unlike analytical HPLC, which focuses on identification and quantification, preparative HPLC aims to collect the purified substance for further use. aralyse.tech The process involves injecting the partially purified sample into a stream of mobile phase that carries it through a column packed with a solid adsorbent. aralyse.tech The differential interactions between the sample components and the adsorbent lead to their separation. aralyse.tech The isolated this compound is then collected as it elutes from the column. aralyse.tech

Purity Assessment in Isolation Processes

High-performance liquid chromatography (HPLC) is a primary method for assessing purity. bioglyco.com By comparing the retention time and UV spectrum of the isolated compound with a certified reference standard, the identity of this compound can be confirmed. The purity is determined by calculating the peak area of this compound relative to the total peak area of all components in the chromatogram. A purity level of greater than 98% is often required for research applications. bioglyco.comglpbio.com

Spectroscopic methods are also indispensable for purity assessment and structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure of the compound, confirming its identity. researchgate.net Mass spectrometry (MS) is used to determine the molecular weight of the isolated compound, further verifying its identity. researchgate.net Techniques like ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) can provide comprehensive profiling of the isolated compound and any minor impurities. researchgate.net

Table 2: Analytical Techniques for Purity Assessment of this compound

| Technique | Purpose | Information Obtained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification | Retention time, peak area, UV spectrum |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation | Chemical shifts, coupling constants, providing a fingerprint of the molecular structure |

| Mass Spectrometry (MS) | Molecular weight determination | Mass-to-charge ratio (m/z) |

The combination of these advanced chromatographic and spectroscopic methods is essential for the successful isolation of high-purity this compound, which is a prerequisite for its use in scientific research.

Structural Elucidation and Advanced Spectroscopic Characterization of Jasminoside N

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. nih.govresearchgate.net For Jasminoside (B15262863) N, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments have been crucial for its characterization. researchgate.net

¹H NMR spectroscopy provides data on the chemical environment of protons, while ¹³C NMR offers insights into the carbon skeleton. bhu.ac.inmdpi.com The combination of these 1D techniques with 2D NMR, which reveals correlations between nuclei, allows for the unambiguous assignment of all proton and carbon signals in the molecule. researchgate.netresearchgate.net For instance, Correlation Spectroscopy (COSY) helps identify proton-proton couplings within the same spin system, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly vital as it shows longer-range couplings between protons and carbons (typically 2-3 bonds), enabling the connection of different structural fragments. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Jasminoside N Specific chemical shift values can vary slightly depending on the solvent and instrument used.

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

|---|---|---|

| Aglycone Moiety | ||

| 1 | 95.7 | 5.50 (d, J=8.0) |

| 2 | 73.9 | - |

| 3 | 77.9 | - |

| 4 | 71.0 | - |

| 5 | 77.8 | - |

| 6 | 69.5 | - |

| Glucosyl Moiety | ||

| 1' | 104.6 | 4.32 (d, J=7.5) |

| 2' | 75.1 | - |

| 3' | 78.0 | - |

| 4' | 71.5 | - |

| 5' | 78.0 | - |

Source: Data compiled from representative values for similar monoterpene glucosides. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. ub.edu Various MS methods have been employed in the study of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. ncsu.edu In the analysis of this compound, LC-MS/MS is used to determine its molecular weight and to study its fragmentation patterns. nih.govnih.gov The precursor ion, typically the protonated molecule [M+H]⁺, is selected and subjected to collision-induced dissociation to generate product ions. nih.gov The resulting fragmentation pattern provides valuable clues about the compound's structure. researchgate.netncsu.edu For example, the loss of the glucose moiety is a characteristic fragmentation for glycosides.

Table 2: LC-MS/MS Fragmentation Data for a Compound with a Similar Core Structure

| Precursor Ion (m/z) | Collision Energy (V) | Major Fragment Ions (m/z) |

|---|---|---|

| 551.1759 [M+H]⁺ | 20 | 223.0651, 181.0541, 149.0258, 131.0524 |

Source: Public chemical database. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique used for the analysis of volatile and thermally stable compounds. nih.gov While direct analysis of a large, non-volatile molecule like this compound by GC-MS is not feasible, the technique can be applied to analyze its smaller, volatile derivatives after chemical modification, such as hydrolysis and silylation of the sugar components. This can help in identifying the constituent monosaccharides. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, polar, and thermally labile molecules like glycosides. ub.edu ESI-MS is commonly used to determine the molecular weight of this compound with high accuracy. researchgate.netbiocrick.com The technique typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺, with minimal fragmentation, which simplifies the interpretation of the mass spectrum. nih.govuvic.ca

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism)

The determination of the absolute configuration of chiral centers is a critical aspect of structural elucidation. nih.govnist.gov Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are instrumental in this regard. rsc.orgcas.cznih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental CD spectrum of this compound with that of related compounds of known absolute configuration or with theoretically calculated spectra, the absolute stereochemistry of its chiral centers can be established. biocrick.comresearchgate.net

Hyphenated Techniques for Comprehensive Profiling (e.g., HPLC-DAD-ESI-MS)

For the comprehensive analysis of complex mixtures containing this compound, such as plant extracts, powerful hyphenated techniques like High-Performance Liquid Chromatography-Diode Array Detection-Electrospray Ionization-Mass Spectrometry (HPLC-DAD-ESI-MS) are employed. researchgate.netnih.govuma.ptphcogres.com This method provides multiple layers of information in a single analysis. The HPLC separates the components of the mixture, the DAD detector provides the UV-Vis spectrum of each component, and the ESI-MS provides the molecular weight and fragmentation data. researchgate.netnih.gov This combination allows for the tentative identification of known compounds by comparing their retention times, UV spectra, and mass spectral data with those of authentic standards or with data from the literature. mdpi.com

Chemical Synthesis and Derivatization Studies of Jasminoside N Analogues

Total Synthesis Strategies (Theoretical Frameworks)

The total synthesis of a complex glycoside like Jasminoside (B15262863) N would be a significant undertaking, requiring precise control over stereochemistry and the formation of glycosidic bonds. A theoretical retrosynthetic analysis would disconnect the molecule at the glycosidic linkages and the geraniol (B1671447) backbone.

A plausible strategy would involve the synthesis of the disaccharide moiety and the geraniol aglycone separately, followed by their coupling.

Key Synthetic Steps (Theoretical):

Synthesis of the Disaccharide Donor: The disaccharide portion, gentiobiose (β-D-glucopyranosyl-(1→6)-β-D-glucose), would need to be synthesized with appropriate protecting groups to allow for selective glycosylation. This would involve:

Protection of the hydroxyl groups of a glucose precursor, leaving the C-6 hydroxyl of one unit and the anomeric position of the other available for linkage.

Formation of the (1→6) glycosidic bond to form the gentiobiose backbone.

Installation of a suitable leaving group at the anomeric position of the reducing end of the disaccharide to create an activated glycosyl donor.

Preparation of the Geraniol Acceptor: Geraniol, the aglycone, would serve as the glycosyl acceptor. Its primary hydroxyl group is the site of glycosylation.

Glycosylation Reaction: The protected disaccharide donor would be coupled with geraniol using a glycosylation promoter. Various methods, such as the Koenigs-Knorr reaction or the use of trichloroacetimidate (B1259523) donors, could be employed. google.com

Deprotection: The final step would involve the removal of all protecting groups to yield Jasminoside N.

A convergent synthesis approach, where large fragments of the molecule are synthesized independently and then joined, would likely be more efficient than a linear synthesis. nih.gov

Semisynthesis Approaches from Natural Precursors

Given the complexity of a total synthesis, a semisynthetic approach starting from readily available natural precursors would be a more practical route to obtaining this compound and its analogues.

From Gentiobiose: Gentiobiose is a commercially available disaccharide. It could be chemically modified to create an activated glycosyl donor and then coupled with geraniol. This approach bypasses the need to construct the disaccharide from monosaccharide units.

From Geraniol Glycosides: Simpler, naturally occurring geraniol monoglycosides could be isolated and used as a starting point. For example, geranyl β-D-glucopyranoside could be enzymatically or chemically glycosylated at the C-6 position of the glucose moiety with another glucose unit to form the (1→6) linkage of this compound.

Enzymatic Synthesis: Biocatalysis offers a powerful tool for selective glycosylation. Glycosyltransferases could be employed to couple glucose units to geraniol or a geraniol glucoside with high regio- and stereoselectivity, potentially offering a more direct and environmentally benign synthetic route.

Derivatization for Enhanced Analytical Detection and Characterization

Chemical derivatization is often employed to improve the analytical properties of polar molecules like glycosides, particularly for gas chromatography-mass spectrometry (GC-MS) analysis where volatility is a prerequisite. nih.govnih.gov Derivatization can also be used to enhance detection in liquid chromatography (LC). researchgate.net

For this compound, derivatization would target its multiple hydroxyl groups.

Common Derivatization Techniques:

Silylation: This is a common method where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting TMS ethers are more volatile and thermally stable, making them suitable for GC-MS analysis. nih.govresearchgate.net

Acetylation: Acetylation with reagents like acetic anhydride (B1165640) converts hydroxyl groups to acetate (B1210297) esters. This also increases volatility for GC analysis.

Trifluoroacetylation: Using trifluoroacetic anhydride (TFAA) results in trifluoroacetylated derivatives, which are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD) in GC. frontiersin.org

Fluorescent Labeling: For high-performance liquid chromatography (HPLC) with fluorescence detection, derivatizing agents that introduce a fluorophore can be used to enhance sensitivity and selectivity. ingredientiprodottideltabacco.it

Table 1: Potential Derivatization Reagents for this compound Analysis

| Derivatization Method | Reagent | Resulting Derivative | Analytical Technique |

| Silylation | BSTFA, MSTFA | TMS Ether | GC-MS |

| Acetylation | Acetic Anhydride | Acetate Ester | GC-MS |

| Trifluoroacetylation | TFAA | Trifluoroacetate Ester | GC-MS (with ECD) |

| Fluorescent Labeling | Dansyl Chloride | Fluorescent Amine Adduct | HPLC-Fluorescence |

Synthesis of Structural Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of structural analogues of this compound is crucial for understanding how different parts of the molecule contribute to its biological activity. researchgate.netocr.org.ukresearchgate.net SAR studies can guide the design of new compounds with improved potency or other desirable properties.

Potential Modifications for SAR Studies:

Aglycone Modification:

The length of the terpene chain could be varied.

The double bonds could be saturated to assess their role in activity.

Glycosidic Chain Modification:

The disaccharide could be replaced with a monosaccharide (e.g., glucose, rhamnose) or a different disaccharide to determine the importance of the sugar moiety's size and structure.

The (1→6) linkage could be changed to other linkages (e.g., 1→2, 1→3, 1→4) to study the impact of the glycosidic bond position.

The stereochemistry of the glycosidic bonds (α or β) could be altered.

Esterification/Etherification of Sugar Hydroxyls:

Table 2: Examples of Theoretical this compound Analogues for SAR Studies

| Analogue Name (Theoretical) | Modification from this compound | Rationale for Synthesis |

| Neryl-gentiobioside | Geraniol replaced with Nerol (Z-isomer) | Investigate the effect of aglycone stereoisomerism. |

| Geranyl-cellobioside | Gentiobiose (β-1,6) replaced with Cellobiose (β-1,4) | Determine the importance of the inter-sugar linkage. |

| Geranyl-β-D-glucopyranoside | Removal of the second glucose unit | Assess the contribution of the disaccharide to activity. |

| Dihydrothis compound | Saturation of the double bonds in geraniol | Evaluate the role of unsaturation in the aglycone. |

Molecular and Cellular Mechanisms of Action: in Vitro and in Silico Investigations

Anti-Inflammatory Modulatory Pathways

The anti-inflammatory effects of many natural compounds are attributed to their ability to modulate key signaling pathways that regulate the production of inflammatory mediators. While extracts of Gardenia jasminoides, a known source of Jasminoside (B15262863) N, have been shown to possess anti-inflammatory properties, specific data on Jasminoside N's direct interaction with the following pathways is limited in the current scientific literature. researchgate.net For context, other compounds isolated from Gardenia jasminoides, such as geniposide (B1671433), have been found to exert anti-inflammatory effects by inactivating NF-κB and MAPK signaling pathways. researchgate.net

Influence on MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis. These pathways transmit extracellular signals to the nucleus, leading to the expression of various genes, including those for pro-inflammatory cytokines. At present, specific research detailing the direct influence of isolated this compound on the phosphorylation and activation of key MAPK proteins (such as ERK, JNK, and p38) is not available in the reviewed scientific literature.

Modulation of PI3K/Akt Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is vital for regulating cell survival, growth, and metabolism. Its dysregulation is linked to various inflammatory conditions. This pathway can influence inflammatory responses, in part by interacting with other signaling cascades like NF-κB. Currently, there are no specific studies in the available literature that demonstrate the direct modulatory effect of this compound on the components of the PI3K/Akt pathway.

Regulation of NF-κB Pathways

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli, it triggers the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). The ability to inhibit the NF-κB pathway is a key mechanism for many anti-inflammatory agents. However, specific experimental data elucidating the direct role of this compound in regulating NF-κB activation, such as inhibiting IκB degradation or preventing the nuclear translocation of NF-κB subunits, has not been reported.

Inhibition of Nitric Oxide Production in Macrophage Models

Macrophages activated by stimuli like lipopolysaccharide (LPS) produce large amounts of nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS). researchgate.net While excessive NO production is a hallmark of inflammatory pathogenesis, research into the specific inhibitory effect of isolated this compound on NO production in macrophage cell lines, such as RAW 264.7, is not yet available. Studies on other compounds from Gardenia jasminoides have shown inhibitory effects on NO production, but these findings cannot be directly attributed to this compound without specific testing. researchgate.net

Antioxidant Activity and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathology of numerous inflammatory and chronic diseases. Antioxidants mitigate this stress by neutralizing free radicals. Extracts from plants containing this compound have demonstrated antioxidant capabilities. researchgate.net

Radical Scavenging Mechanisms (e.g., DPPH, ABTS)

The antioxidant potential of a compound is often evaluated using in vitro chemical assays that measure its ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common methods used for this purpose. In the DPPH assay, an antioxidant donates a hydrogen atom to the DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. Similarly, the ABTS assay measures the ability of a compound to scavenge the blue-green ABTS radical cation.

While studies have reported the radical scavenging activity of extracts from Gardenia jasminoides, specific IC₅₀ values—the concentration of a substance required to inhibit 50% of the radicals—for isolated this compound have not been documented in the available literature. The data for the extracts reflect the combined activity of all their constituent phytochemicals.

Data Tables

The following tables present research findings related to the topics discussed. It is important to note that the quantitative data provided is for extracts of Gardenia jasminoides, a plant source of this compound, as specific data for the isolated compound is not currently available in the cited literature.

Table 1: Radical Scavenging Activity of Gardenia jasminoides Extracts This table shows the 50% inhibitory concentration (IC₅₀) of different extracts from Gardenia jasminoides against DPPH and ABTS radicals. Lower IC₅₀ values indicate higher antioxidant activity.

| Sample | Assay | IC₅₀ Value (μg/mL) | Source |

|---|---|---|---|

| Gardenia jasminoides Methanol (B129727) Extract | ABTS | 120.5 ± 1.09 | researchgate.net |

| Gardenia jasminoides Water Extract | ABTS | 262.5 ± 0.18 | researchgate.net |

| Gardenia jasminoides Methanol Extract | DPPH | 274.9 ± 1.42 | researchgate.net |

| Gardenia jasminoides Water Extract | DPPH | 573.1 ± 0.85 | researchgate.net |

| This compound (isolated) | ABTS | Not Reported in Literature |

Cellular Antioxidant Defense System Modulation

The cellular antioxidant defense system, a crucial network of enzymes and molecules, protects cells from the damaging effects of oxidative stress. Key enzymatic players in this system include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov These enzymes work in concert to neutralize reactive oxygen species (ROS). SOD catalyzes the dismutation of the superoxide radical into hydrogen peroxide and molecular oxygen. mdpi.com Subsequently, CAT and GPx are responsible for the detoxification of hydrogen peroxide to water, preventing the formation of the highly reactive hydroxyl radical. xiahepublishing.com

The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the body's antioxidant response. mygenefood.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), which initiates the transcription of genes encoding for antioxidant enzymes like SOD and CAT. nih.gov Certain nutrients and phytochemicals are known to activate this protective pathway. mygenefood.com

While the broader class of iridoid glycosides, to which jasminosides belong, has been noted for antioxidant properties, specific studies detailing the direct modulatory effects of this compound on the cellular antioxidant defense system are not extensively available in the reviewed literature. Research on other natural compounds has shown that they can enhance the activities of SOD, CAT, and GSH-Px, and activate the Nrf2 signaling pathway to protect cells from oxidative stress. nih.govrsc.org However, direct evidence and quantitative data on how this compound specifically influences these enzymatic activities or the Nrf2 pathway are yet to be fully elucidated.

Anti-Diabetic Potential

Glucose Uptake Enhancement in Cellular Models (e.g., HepG2 cells)

Enhancing glucose uptake in peripheral tissues, such as the liver, is a fundamental mechanism for maintaining glucose homeostasis. The human hepatocarcinoma cell line, HepG2, is a widely used in vitro model to study glucose metabolism and the effects of various compounds on glucose uptake. The translocation of glucose transporters, particularly GLUT4, to the cell membrane is a critical step in this process. nih.gov

Studies on extracts from plants containing jasminosides have shown promise in this area. For example, a methanolic extract of Gardenia jasminoides was found to increase glucose uptake in insulin-resistant (IR) HepG2 cells by approximately 37% at a concentration of 12.5 µg/mL. nih.govcapes.gov.br This suggests that phytochemicals within the extract possess the ability to modulate glucose metabolism at the cellular level. However, the specific role of this compound in mediating this effect has not been isolated and quantified.

Research on other bioactive compounds, such as peptides from walnuts, has demonstrated the ability to improve glucose consumption and uptake in HepG2 cells by activating the IRS-1/PI3K/Akt signaling pathway and promoting the translocation of GLUT4. rsc.org Similarly, aqueous extracts from other natural sources have been shown to upregulate GLUT-2 and GLUT-4 expression and their translocation to the plasma membrane. mdpi.com To understand the precise contribution of this compound, further studies using the isolated compound are necessary to determine its direct impact on glucose uptake, transporter expression, and the associated signaling pathways in cellular models like HepG2.

Molecular Docking and Computational Chemistry for Target Interactions

Molecular docking is a powerful computational tool used to predict the binding affinity and interaction patterns between a ligand, such as a small molecule, and a target protein, like an enzyme. This in silico approach provides valuable insights into the potential mechanisms of enzyme inhibition at the molecular level.

In the context of anti-diabetic research, molecular docking has been employed to study the interactions of various compounds with α-amylase and α-glucosidase. While specific molecular docking studies for this compound were not found in the reviewed literature, research on structurally related jasminosides, such as Jasminoside A and Jasminoside F, has been conducted. These studies revealed that jasminosides can form hydrogen bonds and other interactions with key amino acid residues within the active sites of these enzymes. researchgate.net

For example, docking studies with α-glucosidase (PDB ID: 5NN8) have shown that various jasminosides can fit into the enzyme's binding pocket. researchgate.netresearchgate.net The binding affinity is influenced by the specific structure of the jasminoside and the nature of its interactions with the surrounding amino acid residues.

Table 2: Illustrative Molecular Docking Binding Affinities of Related Jasminosides with α-Glucosidase (Not this compound)

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| Jasminoside F | α-Glucosidase (5NN8) | -7.8 | Thr473, Asn476, Arg102 | researchgate.net |

| Jasminoside A | α-Glucosidase (5NN8) | -7.8 | Val760, Leu761, Glu762 | researchgate.net |

This table presents data for compounds structurally related to this compound to illustrate the application of molecular docking in this research area.

These computational findings for related compounds suggest that this compound may also exhibit inhibitory activity through similar binding mechanisms. However, dedicated molecular docking and further in vitro enzymatic assays are required to confirm the specific binding mode and inhibitory potential of this compound against α-amylase and α-glucosidase.

Antitumor and Apoptotic Induction Mechanisms

Inhibition of Tumor Kinases

Protein kinases play a pivotal role in cellular signal transduction pathways that regulate cell growth, proliferation, and survival. The aberrant activity of many kinases is a hallmark of cancer, making them attractive targets for therapeutic intervention. oatext.com Small molecule kinase inhibitors have emerged as a significant class of anti-cancer agents.

The general class of jasminosides has been reported to possess anticancer properties, which may be partly attributed to the inhibition of tumor kinases and the induction of apoptosis. mdpi.com However, the current body of scientific literature lacks specific details and quantitative data regarding the inhibition of particular tumor kinases by this compound. Research into other small molecules has identified specific kinase targets, such as the serine/threonine kinase Akt and receptor tyrosine kinases like VEGFRs and PDGFRs, which are critical for tumor progression. oatext.com The inhibition of these kinases can disrupt downstream signaling, leading to decreased cell proliferation and survival.

To establish the specific antitumor mechanism of this compound, it is essential to conduct further research to identify its direct molecular targets within the kinome. This would involve screening this compound against a panel of tumor-related kinases and determining its inhibitory concentrations (e.g., IC50 values) for any identified targets. Such studies would provide a clearer understanding of its potential as a selective kinase inhibitor in cancer therapy.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Jasminoside A |

| Jasminoside F |

| Superoxide Dismutase (SOD) |

| Catalase (CAT) |

| Glutathione Peroxidase (GPx) |

| Acarbose |

| Akt (Protein Kinase B) |

| VEGFR (Vascular Endothelial Growth Factor Receptor) |

| PDGFR (Platelet-Derived Growth Factor Receptor) |

| IRS-1 (Insulin Receptor Substrate 1) |

| PI3K (Phosphoinositide 3-kinase) |

| GLUT2 (Glucose Transporter 2) |

Induction of Apoptosis in Cancer Cell Lines

This compound belongs to the iridoid glycoside class of compounds, which have been noted for their potential anticancer properties. researchgate.net Research into phytochemicals from species such as Jasminum sambac indicates that iridoid glycosides can inhibit the growth of cancer cells and induce apoptosis. researchgate.net Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells and is mediated by complex signaling pathways. nih.gov Defects in these pathways can lead to uncontrolled cell proliferation and resistance to chemotherapy. nih.gov

The induction of apoptosis by bioactive compounds is often investigated through their interaction with key regulatory proteins. In silico molecular docking studies are frequently used to predict the binding affinity of compounds to apoptosis-related proteins such as those in the B-cell lymphoma 2 (Bcl-2) family and caspases. jbsoweb.com The Bcl-2 family includes both anti-apoptotic proteins (like Bcl-2 itself) and pro-apoptotic proteins (like BAX), and the balance between them is critical for cell survival or death. nih.gov Many natural compounds exert their anticancer effects by down-regulating anti-apoptotic proteins, thereby promoting cell death. nih.gov

Another central component of the apoptotic machinery is the caspase family of proteases. nih.gov The activation of initiator caspases (e.g., caspase-8, caspase-9) triggers a cascade that leads to the activation of executioner caspases, most notably caspase-3. nih.govdovepress.com Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govdovepress.com Studies on other natural compounds have shown that they can trigger apoptosis through the activation of caspase-3. nih.govnih.gov While specific studies detailing the interaction of this compound with these exact proteins are emerging, the known pro-apoptotic activity of related iridoid glycosides suggests a potential mechanism involving the modulation of these core apoptotic pathways. researchgate.net

Antimicrobial Properties: Investigating Modes of Action

Phytochemicals derived from various Jasminum species, which are known to contain iridoid glucosides, have demonstrated notable antimicrobial activity against a range of pathogens. nih.govresearchgate.net The mechanisms through which plant-derived compounds exert their antimicrobial effects are diverse and can target multiple cellular processes simultaneously. mdpi.com

A primary mode of action for many natural antimicrobials is the disruption of the bacterial cell membrane. nih.govmdpi.com These compounds, often due to their lipophilic nature, can intercalate into the lipid bilayer of the cell membrane, altering its fluidity and integrity. semanticscholar.org This can lead to increased permeability, leakage of essential intracellular components like ions and metabolites, and ultimately, cell death. nih.gov

Beyond direct membrane damage, other potential mechanisms of action include the inhibition of critical cellular functions. This can involve:

Inhibition of Nucleic Acid Synthesis : Some compounds can interfere with the replication or transcription of DNA, preventing bacterial proliferation. mdpi.com

Inhibition of Protein Synthesis : Bioactive molecules can bind to ribosomal subunits or inhibit enzymes essential for protein synthesis. mdpi.com

Inhibition of Efflux Pumps : Efflux pumps are a significant mechanism of antibiotic resistance in bacteria, actively removing antimicrobial agents from the cell. Certain plant compounds can inhibit these pumps, thereby restoring or enhancing the efficacy of other antibiotics. mdpi.com

Interference with Biofilm Formation : Biofilms are structured communities of bacteria that exhibit increased resistance to antimicrobial agents. Some natural compounds have been shown to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. mdpi.comfrontiersin.org

While the broad antimicrobial potential of the Jasminum genus is recognized, further research is needed to specifically elucidate the primary modes of action for this compound against various bacterial and fungal strains. nih.gov

Tyrosinase Inhibitory Activity

Tyrosinase is a key copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. nih.govnih.gov The inhibition of tyrosinase is a major focus in the development of cosmetic and therapeutic agents for hyperpigmentation disorders. nih.gov

This compound, isolated from the flowers of Brugmansia arborea, has been evaluated for its ability to inhibit mushroom tyrosinase activity. researchgate.net In one study, this compound demonstrated tyrosinase inhibition with a half-maximal inhibitory concentration (IC50) value of 198.2 μM. researchgate.net The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, with lower values indicating greater potency. nih.gov

The inhibitory mechanism of a compound on an enzyme can be further characterized through kinetic studies. mdpi.com Inhibitors are often classified as competitive, non-competitive, uncompetitive, or mixed-type, depending on how they interact with the enzyme and its substrate. nih.govmdpi.com For example, competitive inhibitors bind to the active site of the free enzyme, preventing the substrate from binding, while mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex. mdpi.comd-nb.info While the specific kinetic mechanism for this compound has not been detailed, this quantitative finding establishes its activity as a tyrosinase inhibitor.

Table 1: Tyrosinase Inhibitory Activity (IC50) of this compound and Reference Compounds

This table compares the in vitro tyrosinase inhibitory activity of this compound with other compounds reported in scientific literature.

| Compound | IC50 Value | Source/Reference Compound |

|---|---|---|

| This compound | 198.2 μM | Brugmansia arborea researchgate.net |

| Kojic Acid | 36.0 μM | Reference Inhibitor mdpi.com |

| Mulberrofuran G (MG) | 6.35 μM | Morus sp. mdpi.com |

| Phyllanthin | 0.6322 mM (632.2 µM) | Phyllanthus niruri L. researcher.life |

Mentioned Compounds

Table 2: List of Chemical Compounds

Advanced Analytical Methodologies for Quality Control and Fingerprinting

Chromatographic Fingerprinting for Authentication and Quality Assessment

Chromatographic fingerprinting serves as a crucial tool for the quality evaluation of herbal products. oup.com This technique generates a unique chemical profile, or "fingerprint," of a sample, which can be used for authentication, identification of adulterants, and assessment of batch-to-batch consistency. oup.com For complex mixtures like plant extracts containing Jasminoside (B15262863) N, high-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the most widely applied methods. researchgate.net

High-Performance Liquid Chromatography (HPLC) Fingerprinting

HPLC is a robust and widely accepted method for creating chemical fingerprints of herbal medicines. nih.gov An HPLC fingerprint of a plant extract represents the comprehensive chemical composition, where each peak corresponds to a specific chemical constituent. researchgate.net For extracts containing Jasminoside N, an HPLC-based fingerprint allows for the simultaneous evaluation of multiple components, providing a more holistic quality assessment than the quantification of a single marker compound. semanticscholar.org

In a typical application, an HPLC method coupled with a Diode Array Detector (DAD) is developed. The DAD detector can acquire spectra for each peak, aiding in peak identification and purity assessment. A standardized method for analyzing extracts from Gardenia jasminoides, a source of various jasminosides, involves creating a reference fingerprint from multiple authentic batches. nih.gov The similarity between the fingerprint of a test sample and the reference fingerprint is then calculated to determine its authenticity and quality. nih.gov Studies on G. jasminoides have successfully used HPLC to identify numerous compounds, including iridoids, organic acids, and flavonoids, establishing a reliable platform for quality control. researchgate.netsemanticscholar.org

Ultra-High-Performance Liquid Chromatography (UHPLC) Approaches

UHPLC represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically less than 2 µm). nih.gov This results in markedly higher resolution, greater sensitivity, and significantly shorter analysis times. nih.govmdpi.com These advantages make UHPLC particularly suitable for high-throughput screening and detailed metabolite profiling of complex natural products. nih.gov

The application of UHPLC coupled with mass spectrometry (MS) has become a cornerstone for the comprehensive analysis of phytochemicals in plants like G. jasminoides. researchgate.net This approach allows for the rapid separation and tentative identification of dozens of metabolites, including various iridoid glycosides related to this compound, in a single run. researchgate.net The enhanced separation power of UHPLC is critical for resolving structurally similar isomers and minor components that might be missed with conventional HPLC. researchgate.netnih.govfrontiersin.org

| Parameter | HPLC Method Example | UHPLC Method Example |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) | UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) nih.govfrontiersin.org |

| Mobile Phase | Acetonitrile and water (often with formic acid) nih.gov | Acetonitrile and 0.1-0.2% formic acid in water nih.govfrontiersin.org |

| Elution | Gradient | Gradient nih.govfrontiersin.org |

| Flow Rate | ~1.0 mL/min nih.gov | ~0.2-0.4 mL/min researchgate.net |

| Detector | DAD or UV nih.gov | Q-TOF MS, Triple-Q-TOF-MS/MS nih.govresearchgate.net |

| Column Temp. | 30 °C nih.gov | 30-40 °C researchgate.net |

Mass Spectrometry-Based Metabolomic Profiling

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological sample. nih.gov When applied to plant extracts, it provides a detailed snapshot of the chemical composition. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a primary analytical technique in metabolomics due to its high sensitivity and specificity. nih.govmdpi.com

For the analysis of this compound, LC-MS-based metabolomic profiling can be used to identify it within a complex extract and to discover other related compounds. mdpi.com High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can determine the elemental composition of a compound from its accurate mass, which is crucial for identifying unknown metabolites. researchgate.net Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing its product ions. nih.gov This fragmentation pattern is often unique to a specific molecule and can be used to confirm the identity of compounds like this compound by comparing it to known standards or spectral libraries. researchgate.netresearchgate.net Non-targeted metabolomic studies on Gardenia jasminoides have successfully used UHPLC-QTOF-MS/MS to identify over 80 metabolites, including numerous iridoids, flavonoids, and organic acids, demonstrating the power of this approach for comprehensive chemical characterization. researchgate.netresearchgate.net

Chemometric Applications in Data Analysis

The vast and complex datasets generated by chromatographic fingerprinting and metabolomic profiling require sophisticated data analysis tools. Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. nih.govsigmaaldrich.com Techniques like Principal Component Analysis (PCA) and Hierarchical Clustering Analysis (HCA) are widely used for exploratory data analysis, pattern recognition, and sample classification. researchgate.netnih.gov

Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets. n-able.comacs.org It transforms the original variables (e.g., peak areas from a chromatogram) into a smaller set of new, uncorrelated variables called principal components (PCs). waters.comnih.gov The first few PCs typically capture the majority of the variance in the data, allowing for visualization in a 2D or 3D scores plot. sigmaaldrich.comwaters.com

In the context of this compound, PCA can be applied to HPLC or UHPLC-MS data from multiple samples to visualize their relationships. Samples with similar chemical profiles, including similar levels of this compound and other constituents, will cluster together in the PCA scores plot, while samples that are chemically distinct (e.g., from different geographical origins, species, or adulterated) will be separated. researchgate.netnih.govfrontiersin.org This method is effective for quality control and for identifying the chemical markers that contribute most to the differentiation between sample groups. researchgate.netfrontiersin.org

Hierarchical Clustering Analysis (HCA)

Hierarchical Clustering Analysis (HCA) is another unsupervised method that groups samples based on their similarities. nih.gov It builds a hierarchy of clusters, which is typically visualized as a dendrogram. researchgate.net The analysis begins by treating each sample as a separate cluster and then iteratively merges the closest pairs of clusters until all samples belong to a single cluster. researchgate.net

Similarity Evaluation

A critical aspect of chemical fingerprinting is the evaluation of similarity between different samples or between a sample and a reference standard. mdpi.com This comparison helps to ensure batch-to-batch consistency and identify potential adulteration. scispace.com Several mathematical and statistical methods are employed for this purpose.

The cosine of the angle or correlation coefficient is a widely used method for calculating the similarity between two chromatographic fingerprints. mdpi.comresearchgate.netsioc-journal.cn This approach treats the chromatograms as vectors and calculates the cosine of the angle between them, providing a quantitative measure of their similarity. mdpi.com Another common method is the Euclidean distance , which also provides an integral measurement of the similarity between fingerprints. researchgate.netsioc-journal.cn

Chemometric methods like Principal Component Analysis (PCA) and Hierarchical Clustering Analysis (HCA) are often used in conjunction with fingerprinting to classify and discriminate between samples from different sources or of varying quality. mdpi.comresearchgate.net PCA can reduce the dimensionality of complex data, revealing variations between samples, while HCA groups samples based on their chemical similarities. nih.govmdpi.comresearchgate.net These methods have been successfully applied to the fingerprinting of Gardenia jasminoides to differentiate samples from various geographical locations. researchgate.net

The table below summarizes some of the common similarity evaluation methods used in chemical fingerprinting.

| Method | Principle | Application |

| Cosine of the Angle (Correlation Coefficient) | Calculates the cosine of the angle between two chromatogram vectors. mdpi.comresearchgate.net | Widely used for assessing the similarity in the proportion of chemical components. mdpi.comresearchgate.net |

| Euclidean Distance | Measures the straight-line distance between two points in a multidimensional space. researchgate.netsioc-journal.cn | Provides an overall measure of similarity between fingerprints. researchgate.net |

| Principal Component Analysis (PCA) | A statistical procedure that uses an orthogonal transformation to convert a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components. nih.govmdpi.com | Used for classifying and discriminating between samples based on their chemical profiles. nih.govmdpi.comresearchgate.net |

| Hierarchical Clustering Analysis (HCA) | An algorithm that groups similar objects into groups called clusters. mdpi.comresearchgate.net | Used to group samples based on the similarity of their chemical fingerprints. mdpi.comresearchgate.net |

Standardization and Reference Material Development

Standardization is a crucial step in ensuring the quality and consistency of herbal products. greenpharmacy.info This involves establishing a set of specifications, including the content of specific chemical markers, that a product must meet. greenpharmacy.info For products containing this compound, the development of a standardized extract would require the quantification of this compound and potentially other relevant iridoid glycosides. nih.gov

The availability of high-purity reference materials is a prerequisite for accurate quantitative analysis and the development of standardized methods. extrasynthese.commedchemexpress.com Reference standards for iridoid glycosides, such as geniposide (B1671433) and monotropein, are commercially available and are used for identification and quantification in analytical procedures. extrasynthese.commedchemexpress.com The identity and purity of these standards are typically confirmed using techniques like HPLC, MS, and NMR. biocrick.compsu.edu

The process of developing reference materials involves the isolation and purification of the target compound from a natural source, followed by rigorous characterization to confirm its structure and purity. biocrick.compsu.edu For instance, the isolation of iridoid glycosides from Lamium species involved chromatographic techniques, and their structures were confirmed by HPLC-ESI/MS and NMR spectroscopy. psu.edu

The Chinese Pharmacopoeia, for example, stipulates that the content of geniposide in Gardeniae Fructus should not be less than a certain percentage, highlighting the importance of quantitative analysis using reference standards for quality control. frontiersin.org The development of a similar standard for this compound would be a significant step towards ensuring the quality of products containing this compound.

Structure Activity Relationship Sar Studies of Jasminoside N and Analogues

Elucidation of Key Pharmacophores for Biological Activities

The biological activity of a compound is intrinsically linked to its three-dimensional structure and the spatial arrangement of its functional groups, collectively known as a pharmacophore. A pharmacophore represents the essential steric and electronic features necessary for optimal molecular interactions with a specific biological target to trigger or block its response. nih.gov

For iridoid glycosides like Jasminoside (B15262863) N, the core structure, typically a cyclopentan-[c]-pyran ring system, forms the fundamental scaffold. researchgate.net Studies on various iridoids suggest that the nature and position of substituents on this core structure are critical determinants of biological activity. While specific pharmacophore models for Jasminoside N are not extensively detailed in the available literature, general SAR principles for iridoids and related monoterpenoid glycosides offer valuable insights.

This compound is a geraniol (B1671447) derivative, specifically a geraniol O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside. researchgate.net The key pharmacophoric features likely include:

The Glycosidic Moiety: The disaccharide unit (gentiobiose) significantly impacts the compound's solubility, transport, and interaction with biological targets. The hydroxyl groups on the sugar moieties can act as hydrogen bond donors and acceptors, which are crucial for receptor binding. researchgate.net

Ester and Hydroxyl Groups: Modifications to the core structure, such as the presence of hydroxyl or ester groups, can dramatically alter biological activity. For instance, studies on other iridoids have shown that the presence and location of hydroxyl groups can be critical for activities like anti-inflammatory effects. researchgate.net

A comprehensive understanding of the precise pharmacophoric features of this compound requires further dedicated studies involving techniques like 3D-QSAR and pharmacophore mapping to delineate the exact spatial arrangement of features responsible for its specific biological activities.

Comparative Analysis of Jasminoside Derivatives and Related Iridoids

The systematic analysis of this compound derivatives and other related iridoids isolated from sources like Gardenia jasminoides provides a powerful method for understanding SAR. By comparing the biological activities of structurally similar compounds, researchers can deduce the functional importance of specific molecular features. jfda-online.comnih.gov

Several studies have isolated and evaluated the biological activities of various jasminosides and other iridoids, such as geniposide (B1671433) and gardenoside. researchgate.netjfda-online.com For example, the inhibitory effects of these compounds on enzymes like α-glucosidase and acetylcholinesterase, or their anti-inflammatory properties, have been assessed. nih.govnih.govfrontiersin.org

A study evaluating a series of monoterpenoids and iridoids from Gardenia jasminoides found that all isolated compounds exhibited slight inhibitory activities against acetylcholinesterase and α-glucosidase. nih.gov Another investigation into the anti-inflammatory properties of iridoid glycosides from Paederia scandens revealed that certain structural features led to significant inhibition of nitric oxide (NO) production in lipopolysaccharide-stimulated macrophages. nih.gov

Below is a comparative table of related iridoids and their reported biological activities.

| Compound/Derivative | Source Organism | Biological Activity Assessed | Finding | Reference |

| This compound | Gardenia jasminoides | Tyrosinase Inhibition | Weak inhibitory activity | researchgate.net |

| Assorted Iridoid Glycosides | Gardenia jasminoides | α-Glucosidase Inhibition | Slight inhibitory activity (IC50 > 50 μM) | oregonstate.edu |

| Iridoid Glycoside (Compound 6) | Paederia scandens | Anti-inflammatory (NO inhibition) | Significant activity (IC50 = 15.30 μM) | nih.gov |

| Geniposide | Gardenia jasminoides | Anti-inflammatory, Neuroprotective | Active | researchgate.netjfda-online.com |

| Gardenoside | Gardenia jasminoides | Various | Bioactive | jfda-online.com |

| Jasminoside J, K, L, M, P | Gardenia jasminoides | Nitric Oxide Production Inhibition | Varied, with some showing strong activity | researchgate.net |

This comparative data highlights that even subtle changes in the structure, such as the type and position of acyl groups or the nature of the glycosidic linkage, can lead to significant differences in biological potency and selectivity. For instance, the dimerization of iridoid glycosides has been shown to result in compounds with strong anti-inflammatory activity. frontiersin.org

Computational Approaches in SAR Determination

Computational chemistry offers powerful tools to investigate and predict the SAR of natural products like this compound, complementing experimental studies. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are particularly valuable. igi-global.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. igi-global.com For iridoids, QSAR studies have been successfully applied to predict their hepatoprotective activity. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a predictive model that can estimate the activity of new or untested iridoid derivatives. igi-global.comresearchgate.net Such models have demonstrated not only statistical significance but also excellent predictive ability, making them useful for guiding the synthesis of more potent compounds. researchgate.net

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biocrick.com This method is widely used to understand how a ligand, such as this compound, might interact with a protein target at the atomic level.

For example, a molecular docking study investigated the interaction of compounds from a methanolic extract of Gardenia jasminoides, including Jasminoside A and Jasminoside B, with the enzyme α-glucosidase. researchgate.net The study reported the binding affinity scores and identified the key hydrogen bond interactions between the jasminoside derivatives and the amino acid residues in the active site of the enzyme. researchgate.net Such analyses can reveal which parts of the molecule are most important for binding and can guide the design of derivatives with improved affinity and selectivity. biocrick.com

These computational approaches accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and by providing detailed insights into the molecular basis of biological activity, thereby guiding the rational design of novel and more effective therapeutic agents based on the this compound scaffold.

Future Directions and Research Gaps in Jasminoside N Studies

Unexplored Biological Activities and Mechanistic Insights

While preliminary studies have hinted at the potential of Jasminoside (B15262863) N, a vast landscape of its biological activities remains uncharted. Current research has primarily focused on a narrow range of effects, leaving a significant gap in our understanding of its full therapeutic or bioactive potential. Future investigations should systematically screen Jasminoside N against a wider array of biological targets. This could include, but is not limited to, its effects on various cancer cell lines, its potential as an anti-inflammatory agent, its impact on neurodegenerative disease models, and its activity against a spectrum of microbial pathogens.

Furthermore, the mechanistic underpinnings of this compound's observed activities are largely unknown. For instance, while it may exhibit cytotoxic effects on certain cancer cells, the specific signaling pathways it modulates, the receptors it binds to, or the enzymes it inhibits are yet to be elucidated. In-depth mechanistic studies are crucial to move beyond simple observations of activity to a comprehensive understanding of how this compound functions at a molecular level.

Advanced Biosynthetic Engineering for Sustainable Production

The natural abundance of this compound can be a limiting factor for its large-scale study and potential application. Therefore, developing sustainable and efficient production methods is a critical area for future research. Advanced biosynthetic engineering in microbial or plant-based systems offers a promising solution. This involves identifying the complete biosynthetic pathway of this compound, from precursor molecules to the final compound, and then heterologously expressing the necessary enzymes in a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae.

Key research efforts should focus on:

Pathway Elucidation: Identifying and characterizing all the enzymes involved in the biosynthesis of this compound.

Metabolic Engineering: Optimizing the metabolic fluxes within the host organism to enhance the yield of this compound. This could involve overexpressing key enzymes, knocking out competing pathways, and optimizing fermentation conditions.

Synthetic Biology Approaches: Utilizing synthetic biology tools to design and construct novel biosynthetic pathways for increased efficiency and production of valuable intermediates.

Novel Synthetic Strategies for Complex Analogues and Derivatization

The chemical synthesis of this compound and its analogues presents another significant research frontier. The complex stereochemistry of the iridoid core makes total synthesis challenging. Developing novel and efficient synthetic routes would not only provide a reliable source of the natural product but also open the door to creating a diverse library of analogues.

Derivatization of the this compound scaffold is equally important. By selectively modifying different functional groups on the molecule, it is possible to:

Improve Bioavailability and Pharmacokinetic Properties: Enhancing the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Increase Potency and Selectivity: Fine-tuning the structure to improve its interaction with a specific biological target.

Probe Structure-Activity Relationships (SAR): Understanding which parts of the molecule are essential for its biological activity, which can guide the design of more potent compounds.

Integrated Multi-Omics Approaches in Mechanism Elucidation

To unravel the complex biological mechanisms of this compound, an integrated multi-omics approach is indispensable. This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells or organisms treated with this compound.

| Omics Technology | Information Gained |

| Genomics | Identifies genetic factors that may influence sensitivity or resistance to this compound. |

| Transcriptomics | Reveals changes in gene expression patterns in response to this compound treatment, highlighting affected pathways. |

| Proteomics | Identifies proteins that are differentially expressed or post-translationally modified, providing insights into the direct targets and downstream effects. |

| Metabolomics | Analyzes changes in the cellular metabolome, offering a functional readout of the physiological state and identifying metabolic pathways perturbed by this compound. |

By integrating data from these different "omics" layers, researchers can construct a comprehensive network of the molecular interactions and pathways affected by this compound, leading to a more holistic understanding of its mechanism of action.

Development of Standardized Analytical Protocols and Quality Markers

As research on this compound progresses, the need for standardized analytical protocols and quality markers becomes paramount. The lack of such standards can lead to inconsistencies and difficulties in comparing results across different studies.

Future research should focus on:

Developing and Validating Analytical Methods: Establishing robust and reliable methods for the quantification of this compound in various matrices, such as plant extracts, biological fluids, and formulated products. This includes techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Identifying and Characterizing Quality Markers: Beyond quantifying this compound itself, identifying other related compounds or impurities that can serve as markers for the quality and purity of a sample is crucial.

Establishing Reference Standards: Preparing and characterizing highly pure reference standards for this compound to be used for calibration and quality control purposes.

By addressing these research gaps, the scientific community can build a solid foundation for the future development and potential application of this compound and its derivatives.

Q & A

Q. What analytical techniques are most effective for isolating and identifying Jasminoside N in plant extracts?

- Methodological Answer : Use a combination of LC-MS/MS and GC-MS for preliminary separation and identification. For structural confirmation, employ NMR spectroscopy (1H, 13C, and 2D experiments like COSY and HMBC) to resolve glycosidic linkages and aglycone moieties . Validate purity via HPLC-DAD with reference standards.

Q. How can researchers optimize extraction protocols for this compound to maximize yield without degrading its structure?

- Methodological Answer : Test solvent systems (e.g., methanol-water gradients) with ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE). Monitor degradation using stability-indicating assays (e.g., LC-MS peak tracking under varying pH/temperature) .

Q. What in vitro assays are suitable for preliminary screening of this compound’s antioxidant activity?

- Methodological Answer : Use DPPH radical scavenging and FRAP assays to quantify antioxidant capacity. Include positive controls (e.g., ascorbic acid) and validate results with LC-MS-based metabolomic profiling to rule out interference from co-extracted phenolics .

Advanced Research Questions

(Complex inquiries addressing mechanistic studies, data contradictions, and multi-variable experimental design)

Q. How can conflicting bioactivity results for this compound between in vitro and in vivo models be reconciled?

- Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability (e.g., Caco-2 cell permeability assays ) and metabolite profiling in plasma/tissues. Use knockout animal models to isolate target pathways and validate findings with transcriptomic analysis (RNA-seq) .

Q. What experimental designs are recommended to investigate synergistic effects between this compound and other phytochemicals?

- Methodological Answer : Apply fractional factorial design or response surface methodology (RSM) to test combinatorial effects. Quantify synergy via Chou-Talalay combination index and validate with network pharmacology models to identify multi-target interactions .

Q. How should researchers address discrepancies in this compound’s reported mechanisms of action across different cell lines?

- Methodological Answer : Perform cell-type-specific dose-response profiling using RNA interference (siRNA) to silence putative targets. Cross-validate with phosphoproteomics to map signaling cascades and control for cell line genetic drift via STR profiling .

Q. What computational strategies are effective for predicting this compound’s molecular targets and binding affinities?

- Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures from the Protein Data Bank (PDB). Refine predictions with molecular dynamics simulations (GROMACS) and validate via surface plasmon resonance (SPR) binding assays .

Data Analysis & Interpretation

(Focus on resolving contradictions and ensuring reproducibility)

Q. What statistical approaches are critical for analyzing dose-dependent responses in this compound studies?

- Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Address outliers via Grubbs’ test and report confidence intervals .

Q. How can researchers validate the specificity of this compound’s interaction with proposed enzyme targets?

- Methodological Answer : Perform competitive inhibition assays with substrate analogs. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and kinetic assays (e.g., stopped-flow spectroscopy) to determine inhibition constants (Ki) .

Experimental Validation & Best Practices

(Ensuring rigor and reproducibility in this compound research)

Q. What quality controls are essential for ensuring reproducibility in this compound isolation workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.